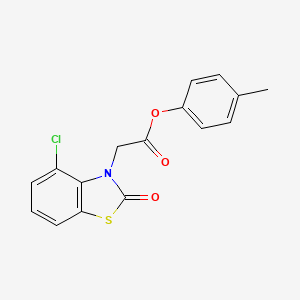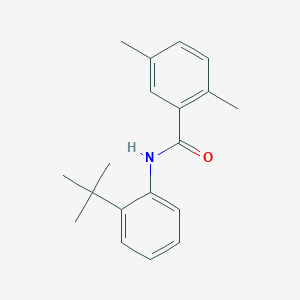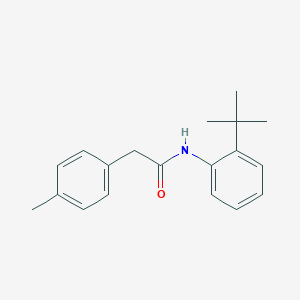![molecular formula C16H17N3O4 B5761191 1-[2-(4-morpholinyl)-2-oxoethyl]-3-(2-nitrovinyl)-1H-indole](/img/structure/B5761191.png)
1-[2-(4-morpholinyl)-2-oxoethyl]-3-(2-nitrovinyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-morpholinyl)-2-oxoethyl]-3-(2-nitrovinyl)-1H-indole, also known as AG490, is a small molecule inhibitor that has been studied extensively in the field of cancer research. This compound is known to inhibit the activity of the Janus kinase (JAK) family of enzymes, which are involved in cell signaling pathways that regulate cell growth and differentiation.
Mechanism of Action
1-[2-(4-morpholinyl)-2-oxoethyl]-3-(2-nitrovinyl)-1H-indole inhibits the activity of JAK enzymes by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream signaling molecules, ultimately leading to the inhibition of cell growth and survival. The inhibition of JAK enzymes by this compound has also been shown to inhibit the activation of STAT proteins, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by activating caspase proteins. Additionally, this compound has been shown to inhibit the expression of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL. This compound has also been shown to inhibit the migration and invasion of cancer cells, which is important for the metastasis of cancer.
Advantages and Limitations for Lab Experiments
1-[2-(4-morpholinyl)-2-oxoethyl]-3-(2-nitrovinyl)-1H-indole is a widely used inhibitor for JAK enzymes, making it a valuable tool for studying the role of JAK signaling pathways in various biological processes. However, this compound has been shown to have off-target effects, which can complicate the interpretation of experimental results. Additionally, this compound has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Future Directions
Future research on 1-[2-(4-morpholinyl)-2-oxoethyl]-3-(2-nitrovinyl)-1H-indole should focus on identifying the specific JAK isoforms that are inhibited by this compound. This can help to elucidate the role of specific JAK signaling pathways in various biological processes. Additionally, future research should focus on developing more potent and selective JAK inhibitors that can overcome the limitations of this compound. Finally, future research should focus on developing novel drug delivery methods for this compound, which can improve its solubility and bioavailability.
Synthesis Methods
1-[2-(4-morpholinyl)-2-oxoethyl]-3-(2-nitrovinyl)-1H-indole can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis of this compound involves the reaction of 2-nitro-1-phenylethylene with 4-morpholinecarboxaldehyde to form 2-(4-morpholinyl)-2-nitroethene. This compound is then reacted with indole-3-acetaldehyde to form this compound. The final product is obtained through purification and isolation steps.
Scientific Research Applications
1-[2-(4-morpholinyl)-2-oxoethyl]-3-(2-nitrovinyl)-1H-indole has been studied extensively for its potential as a cancer therapy. The inhibition of JAK enzymes by this compound has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines. Additionally, this compound has been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.
properties
IUPAC Name |
1-morpholin-4-yl-2-[3-[(E)-2-nitroethenyl]indol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c20-16(17-7-9-23-10-8-17)12-18-11-13(5-6-19(21)22)14-3-1-2-4-15(14)18/h1-6,11H,7-10,12H2/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLFKYWFPAAAPW-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C=C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)/C=C/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-nitrophenyl)-N-[(2-pyridinylamino)carbonothioyl]acrylamide](/img/structure/B5761109.png)

![N'-{[2-(4-nitrophenyl)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5761124.png)
![N-(5-tert-butyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanamide](/img/structure/B5761130.png)



![3-(4-chlorophenyl)-N-[4-(propionylamino)phenyl]acrylamide](/img/structure/B5761162.png)
![methyl 4-[2-(3-oxo-1-benzothien-2(3H)-ylidene)hydrazino]benzoate](/img/structure/B5761169.png)

![3-(4-methylphenyl)-5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5761182.png)

![4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide](/img/structure/B5761208.png)
